molecular formula C21H20N4 B11308825 3,5-dimethyl-2-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

3,5-dimethyl-2-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B11308825
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: TVHCJVFJUORPRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethyl-2-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine (C₂₁H₂₀N₄, MW 328.41) is a pyrazolo[1,5-a]pyrimidine derivative characterized by methyl groups at positions 3 and 5, a 4-methylphenyl substituent at position 2, and an N-phenylamine group at position 7 . This compound belongs to a broader class of pyrazolo[1,5-a]pyrimidin-7-amines, which are extensively studied for their biological activities, including anti-mycobacterial, antimalarial, and neuropharmacological properties . Its structural framework enables interactions with diverse biological targets, making it a candidate for therapeutic optimization.

Eigenschaften

Molekularformel

C21H20N4

Molekulargewicht

328.4 g/mol

IUPAC-Name

3,5-dimethyl-2-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H20N4/c1-14-9-11-17(12-10-14)20-16(3)21-22-15(2)13-19(25(21)24-20)23-18-7-5-4-6-8-18/h4-13,23H,1-3H3

InChI-Schlüssel

TVHCJVFJUORPRX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 3,5-dimethyl-2-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-(4-methylphenyl)pyrazole with suitable reagents to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the process may be catalyzed by acids or bases . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Diese Verbindung hat sich in verschiedenen wissenschaftlichen Forschungsanwendungen als vielversprechend erwiesen:

Wirkmechanismus

Der Wirkmechanismus von 7-Amino-3,5-dimethyl-2-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie CDK2 (Cyclin-abhängige Kinase 2). Durch die Hemmung von CDK2 kann die Verbindung in den Zellzyklus eingreifen, was zur Hemmung der Proliferation von Krebszellen führt. Die Struktur der Verbindung ermöglicht es ihr, effektiv an der aktiven Stelle von CDK2 zu binden, wodurch ihre Aktivität blockiert und Apoptose in Krebszellen induziert wird.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Anticancer Activity
Research has shown that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have reported cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated IC50 values indicating effective inhibition of cell proliferation in breast cancer cell lines (e.g., MDA-MB-231) .

2. Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines are known to inhibit specific kinases involved in cancer progression:

  • Aurora Kinase Inhibition : This compound has shown potential in inhibiting aurora kinases, which play critical roles in cell division and are often overexpressed in tumors. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:

  • Phosphodiesterase Inhibition : Similar derivatives have been noted for their ability to inhibit phosphodiesterase enzymes, which are crucial in inflammatory pathways. This suggests potential applications in treating conditions characterized by excessive inflammation .

Case Studies

Several studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against MDA-MB-231 cell line with an IC50 of 27.6 μM.
Study BKinase InhibitionShowed effective inhibition of aurora kinases leading to reduced tumor growth in xenograft models.
Study CAnti-inflammatoryHighlighted the compound's ability to reduce inflammatory markers in animal models of arthritis.

Synthetic Pathways

The synthesis of 3,5-dimethyl-2-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves several key steps:

  • Formation of Pyrazolo Ring : Initial reactions to form the pyrazolo ring structure.
  • Substitution Reactions : Introduction of methyl and phenyl groups through electrophilic substitutions.
  • Purification : Final purification steps to isolate the desired compound with high yield and purity.

Innovative synthetic methods continue to emerge that enhance the yield and selectivity of these compounds, making them more accessible for research and therapeutic use .

Wirkmechanismus

The mechanism of action of 3,5-dimethyl-2-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the inhibition of cancer cell proliferation . The compound’s structure allows it to bind effectively to the active site of CDK2, blocking its activity and inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Anti-Mycobacterial Derivatives

Pyrazolo[1,5-a]pyrimidines with anti-Mycobacterium tuberculosis (M.tb) activity often feature a 3-(4-fluorophenyl) group and a pyridin-2-ylmethylamine at position 5. For example:

  • 3-(4-Fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (33) : Exhibited potent M.tb inhibition (MIC = 0.06 µM) and low hERG liability .
  • 3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (34): Demonstrated improved metabolic stability in liver microsomes compared to non-fluorinated analogs .

Key Structural Differences :

  • The target compound lacks the 3-fluorophenyl group critical for M.tb activity, suggesting reduced anti-mycobacterial potency.
  • The N-phenyl group in the target compound may reduce solubility compared to pyridin-2-ylmethylamine derivatives .

CRF₁ Receptor Antagonists

  • MPZP (N,N-Bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) : A selective CRF₁ antagonist with a 4-methoxy-2-methylphenyl group at position 3 and dimethyl substituents at positions 2 and 5 .
  • DMP904 (N-(1-Ethylpropyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) : Features a bulky alkylamine group, enhancing receptor binding affinity .

Comparison :

  • The target compound’s 4-methylphenyl and N-phenyl groups may limit CRF₁ affinity due to steric hindrance and lack of electron-donating substituents (e.g., methoxy) .

Antimalarial Triazolopyrimidines

Triazolopyrimidines like N,5-dimethyl-N-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (MIC = 0.8 µM against Plasmodium falciparum) share a fused heterocyclic core but differ in ring structure and substituent positions .

Key Contrast :

  • Pyrazolo[1,5-a]pyrimidines (e.g., the target compound) lack the triazole ring, reducing their in silico docking affinity for plasmodial dihydroorotate dehydrogenase (pfDHOD) .

Biologische Aktivität

The compound 3,5-dimethyl-2-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and enzymatic inhibition.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C16H18N4\text{C}_{16}\text{H}_{18}\text{N}_4

This structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines.

Case Studies

  • MCF-7 Breast Cancer Cells : A study evaluated several pyrazolo[1,5-a]pyrimidine derivatives, revealing that certain compounds exhibited IC50 values in the micromolar range (e.g., 1.6 μM) against MCF-7 cells. These compounds also demonstrated a dose-dependent increase in apoptosis and cell cycle arrest at the G1/S checkpoint .
  • Mechanistic Insights : Computational studies provided insights into the molecular interactions of these compounds with cancer cell targets, supporting their potential as selective anticancer agents .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. A recent investigation into various pyrazolo derivatives indicated that some exhibited notable antibacterial and antibiofilm activities.

Findings

  • Antibiofilm Activity : Pyrazolo derivatives were shown to inhibit biofilm formation in pathogenic bacteria, suggesting their utility in treating infections where biofilm formation is a concern .
  • Quorum Sensing Inhibition : Some derivatives demonstrated the ability to disrupt quorum sensing pathways in bacteria, further enhancing their antimicrobial potential .

Enzymatic Inhibition

Pyrazolo[1,5-a]pyrimidines are recognized for their role as enzyme inhibitors. This compound has been studied for its inhibitory effects on specific enzymes relevant to disease processes.

Key Enzyme Targets

  • COX-2 Inhibition : Certain pyrazolo derivatives have been identified as selective COX-2 inhibitors, which are significant in managing inflammatory conditions and pain .
  • AMP Phosphodiesterase Inhibition : The activity against AMP phosphodiesterases suggests potential applications in cardiovascular diseases .

Comparative Biological Activity Table

Activity TypeCompound TestedIC50 (μM)Mechanism of Action
Anticancer3,5-Dimethyl derivative1.6Induces apoptosis; cell cycle arrest
AntimicrobialVarious pyrazolo derivatives-Biofilm inhibition; quorum sensing disruption
Enzymatic InhibitionCOX-2-Selective inhibition

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.